N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

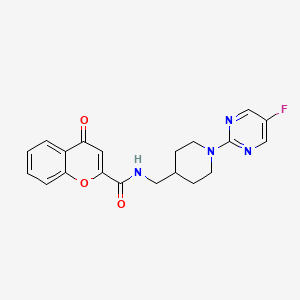

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring three distinct structural motifs:

- 5-Fluoropyrimidine ring: A heterocyclic aromatic system with a fluorine substituent at the 5-position, commonly associated with enhanced binding affinity in kinase inhibitors .

- Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring linked via a methyl group, which may improve solubility and blood-brain barrier penetration .

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c21-14-11-23-20(24-12-14)25-7-5-13(6-8-25)10-22-19(27)18-9-16(26)15-3-1-2-4-17(15)28-18/h1-4,9,11-13H,5-8,10H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRJDWNMZWWXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=C(C=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A 4H-chromene backbone, known for various biological activities.

- A piperidine ring substituted with a 5-fluoropyrimidine , enhancing its biological profile.

Molecular Formula

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 301.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The fluoropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function.

- Receptor Modulation : The piperidine ring may enhance binding affinity to specific receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Anticancer Activity

Studies have shown that chromene derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest and subsequent cell death. For example, certain analogs showed significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics like cisplatin in some cases .

Antimicrobial Properties

Compounds within the chromene class have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or enzyme function critical for survival .

Antidiabetic Effects

Some chromene derivatives have been reported to exhibit antidiabetic properties by modulating glucose metabolism or enhancing insulin sensitivity, making them potential candidates for diabetes management .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key findings include:

- Substitution Patterns : The presence of electron-withdrawing groups (like fluorine) can enhance potency by increasing lipophilicity and improving binding interactions with target molecules.

- Ring Modifications : Alterations in the chromene or piperidine structure can significantly affect pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various 4H-chromene derivatives found that specific substitutions led to enhanced activity against lung cancer cell lines, with some compounds showing IC50 values lower than those of established drugs .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited MIC values comparable to fluconazole against Candida species, indicating potential as antifungal agents .

- Diabetes Research : A series of experiments indicated that specific modifications on the chromene scaffold resulted in improved glucose uptake in muscle cells, suggesting a mechanism for antidiabetic effects .

Comparison with Similar Compounds

Pyrimidine-Based Analogs

Pyrimidine derivatives are well-documented for their roles in drug discovery. Key analogs from the evidence include:

Key Findings :

Piperidine-Containing Derivatives

Piperidine rings are critical for modulating pharmacokinetic properties. Notable examples include:

Key Findings :

- Unlike 4'-methyl acetyl fentanyl (), the target compound lacks a phenethyl group critical for opioid receptor binding, underscoring how minor structural changes alter pharmacological profiles .

Fluorinated Bioisosteres

Fluorine substitution is a common strategy to optimize drug-like properties:

Key Findings :

- Fluorine at pyrimidine C5 (target compound) likely reduces off-target interactions compared to fluorinated phenyl groups in fentanyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.